Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
CAS No.: 1510452-77-3
Cat. No.: VC4492923
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1510452-77-3 |
|---|---|
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 186.23 |
| IUPAC Name | methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-3-4-9-5(6(8)12-4)7(10)11-2/h3,8H2,1-2H3 |
| Standard InChI Key | KQULJGYJZORXNM-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=C(S1)N)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate has the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . The thiazole core consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom, with substituents at positions 2 (ethyl), 4 (carboxylate), and 5 (amino). Key structural features include:
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Aromatic thiazole ring: Stabilized by π-electron delocalization, with bond lengths and angles consistent with related derivatives (e.g., C–S = 1.73 Å, C–N = 1.29 Å) .
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Steric effects: The ethyl group at position 2 and carboxylate at position 4 introduce steric hindrance, influencing crystal packing and reactivity .
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Hydrogen-bonding capacity: The amino (–NH₂) and ester (–COOCH₃) groups enable intermolecular interactions, critical for supramolecular assembly .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S | |
| Molecular Weight | 186.23 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | ~1.3 g/cm³ (estimated) | |
| Solubility | Moderate in polar solvents |
Spectroscopic Identification
Structural confirmation of thiazole derivatives typically relies on:
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Infrared (IR) spectroscopy: Characteristic peaks for N–H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–S (600–700 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR):
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Mass spectrometry: Molecular ion peak at m/z 186.23 and fragments indicative of ester cleavage (e.g., loss of –COOCH₃, m/z 143) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate involves multi-step protocols, often adapting methods from analogous thiazoles . A generalized approach includes:
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Cyclization: Reacting α-haloketones or α-haloesters with thiourea or thioamides to form the thiazole ring .
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Functionalization: Introducing the ethyl and carboxylate groups via alkylation or esterification .
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Amination: Nitration followed by reduction or direct substitution to install the amino group .
Example Protocol (Adapted from ):
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Step 1: Condensation of ethyl bromopyruvate with thiourea in ethanol at 70°C for 1 hour.
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Step 2: Methylation of the intermediate using methyl iodide in the presence of a base.
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Step 3: Purification via recrystallization or column chromatography.
Challenges and Optimization
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Steric hindrance: Bulky substituents complicate cyclization, requiring elevated temperatures or catalysts .
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Yield limitations: Reported yields for similar compounds range from 70–90%, depending on reaction conditions .
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Scalability: Industrial-scale production faces challenges in cost-effective purification and waste management .
Biological Activities and Applications
Table 2: Biological Activities of Related Thiazoles
Industrial and Agricultural Uses
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Agrochemicals: Thiazoles serve as precursors for fungicides and herbicides .
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Coordination chemistry: The amino and carboxylate groups enable metal chelation, useful in catalysis or materials science .
Recent Advances and Future Directions
Structural Modifications
Recent studies focus on optimizing bioactivity through substituent variation:
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Alkyl chain elongation: Enhancing lipophilicity for improved membrane penetration .
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Hybrid derivatives: Conjugation with pharmacophores (e.g., quinoline, triazole) to target multidrug-resistant pathogens .
Computational Insights
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QSAR models: CoMFA and CoMSIA analyses predict enhanced antimicrobial activity with electron-withdrawing groups at position 4 .
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Docking studies: Favorable interactions with bacterial DNA gyrase (binding energy = −9.2 kcal/mol) .
Knowledge Gaps
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In vivo studies: Lack of pharmacokinetic and toxicity profiles.
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Synthetic scalability: Need for greener methodologies (e.g., microwave-assisted synthesis).
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